1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one 1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 801306-55-8
VCID: VC2278853
InChI: InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2
SMILES: C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol

1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one

CAS No.: 801306-55-8

Cat. No.: VC2278853

Molecular Formula: C11H11F3N2O

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one - 801306-55-8

Specification

CAS No. 801306-55-8
Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
IUPAC Name 1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Standard InChI InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2
Standard InChI Key MTKRSQNGRLYWCQ-UHFFFAOYSA-N
SMILES C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F
Canonical SMILES C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F

Introduction

Basic Structure and Chemical Properties

1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one features a distinctive chemical structure characterized by a pyridine ring with a trifluoromethyl substituent at the 3-position, coupled with a piperidinone ring at the 2-position. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, while the ketone functionality on the piperidine ring offers potential reactivity sites.

Molecular Composition

The compound possesses a well-defined molecular composition that determines its fundamental properties:

PropertyValue
Molecular FormulaC11H11F3N2O
Molecular Weight244.21 g/mol
Physical StateNot specified in available data
Storage ConditionSealed in dry conditions at room temperature

The chemical structure combines several key functional groups that contribute to its potential applications in chemical synthesis and pharmaceutical development. The trifluoromethyl group enhances the compound's lipophilicity and stability, properties that are particularly valuable in drug development contexts.

Structural Features

The compound's structure can be characterized by several distinct components:

  • A pyridine ring with a trifluoromethyl group at position 3

  • A piperidine ring attachment at position 2 of the pyridine

  • A ketone group at position 4 of the piperidine ring

This arrangement of functional groups creates a molecule with specific reactivity patterns and potential binding capabilities with biological targets. The nitrogen atoms in both ring systems offer potential hydrogen bond acceptor sites, while the ketone group could participate in various chemical transformations .

Proper identification of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one is essential for research, regulatory compliance, and chemical database management. The compound is cataloged under various identification systems that enable consistent reference across scientific disciplines.

Primary Identifiers

The following table summarizes the key identifiers associated with this compound:

Identifier TypeValue
CAS Number801306-55-8
PubChem CID21904751
IUPAC Name1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
InChIInChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2
InChIKeyMTKRSQNGRLYWCQ-UHFFFAOYSA-N
SMILESC1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F
DSSTox Substance IDDTXSID30619826
WikidataQ82522819

These identifiers ensure accurate tracking and referencing of the compound across various chemical databases and research publications .

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)PIPERIDIN-4-ONE

  • 1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one

  • 1-[3-(trifluoromethyl)-2-pyridinyl]-4-Piperidinone

  • SCHEMBL1369593

These alternative names provide flexibility in searching for information about this compound across different databases and literature sources .

SpecificationValue
Purity≥95%
FormNot specified in available data
Packaging OptionsAvailable in quantities such as 1 gram
Storage RequirementsRoom temperature, sealed in dry conditions
Product FamilyProtein Degrader Building Blocks

These specifications reflect industry standards for research-grade chemicals intended for laboratory use .

Chemical Reactivity and Structure-Activity Relationships

Understanding the chemical reactivity of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one provides insights into its potential modifications and applications.

Reactivity of Key Functional Groups

The compound contains several reactive functional groups that influence its chemical behavior:

  • The trifluoromethyl group (CF3) increases electron deficiency in the pyridine ring, potentially enhancing electrophilic character at certain positions

  • The ketone group in the piperidine ring can undergo typical carbonyl reactions

  • The tertiary amine linkage between the rings contributes to the compound's basicity and potential for coordination with metal ions

  • The pyridine nitrogen provides an additional basic site and potential for hydrogen bonding

These functional groups enable diverse chemical transformations that could be exploited in synthetic applications .

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